molecular formula C6H11NO3 B3011591 Methyl 3-methoxyazetidine-3-carboxylate CAS No. 1392879-17-2

Methyl 3-methoxyazetidine-3-carboxylate

Cat. No.: B3011591
CAS No.: 1392879-17-2
M. Wt: 145.158
InChI Key: HTGSLEWMUIEZGY-UHFFFAOYSA-N
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Description

Methyl 3-methoxyazetidine-3-carboxylate is a versatile organic compound with the molecular formula C6H11NO3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methoxyazetidine-3-carboxylate typically involves the reaction of azetidine-3-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxyazetidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Methyl 3-methoxyazetidine-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-methoxyazetidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active azetidine moiety, which then interacts with the target site. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxyazetidine-3-carboxylate
  • Ethyl 3-methoxyazetidine-3-carboxylate
  • Methyl 3-methoxyazetidine-2-carboxylate

Uniqueness

Methyl 3-methoxyazetidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 3-position of the azetidine ring enhances its reactivity and potential for further functionalization.

Biological Activity

Methyl 3-methoxyazetidine-3-carboxylate (MMAC) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and drug development.

Chemical Structure and Properties

This compound is characterized by an azetidine ring, a methoxy group, and a carboxylate moiety. These structural components contribute to its reactivity and solubility, making it a valuable subject for various scientific investigations.

  • Molecular Formula : C₆H₁₃NO₃
  • CAS Number : 1392879-17-2

The biological activity of MMAC is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The ester group in MMAC can undergo hydrolysis, releasing the active azetidine moiety, which then interacts with target sites to modulate their activity. This modulation can lead to various biological effects, including inhibition of enzyme activity or alteration of protein-ligand interactions.

Enzyme Inhibition

MMAC has been studied for its potential as an inhibitor of critical enzymes involved in various biochemical pathways. Notably, it has shown promise in the inhibition of polyketide synthase 13 (Pks13), an essential enzyme for the survival of Mycobacterium tuberculosis. The inhibition of Pks13 is particularly significant given the urgent need for new treatments for tuberculosis due to rising drug resistance .

Antimicrobial Activity

Research indicates that derivatives of MMAC exhibit antimicrobial properties. In particular, studies have demonstrated that certain analogs possess significant minimum inhibitory concentration (MIC) values against pathogenic bacteria, suggesting that MMAC could serve as a lead compound for developing new antibiotics .

Study on Pks13 Inhibition

A recent study focused on the optimization of MMAC derivatives as inhibitors of Pks13. The researchers conducted high-throughput screening on a library of compounds and identified several MMAC analogs with potent inhibitory effects on the enzyme. These compounds demonstrated not only significant in vitro efficacy but also favorable pharmacokinetic profiles in vivo, indicating their potential as therapeutic agents against tuberculosis .

Comparison with Related Compounds

To better understand the uniqueness of MMAC's biological activity, a comparison with structurally similar compounds was performed:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-methoxyazetidine-2-carboxylateAzetidine ring, methoxy groupDifferent position of methoxy group affecting reactivity
Ethyl 3-methoxyazetidine-3-carboxylateAzetidine ring, ethoxy groupEthoxy group may alter solubility and biological activity
Methyl 4-methoxyazetidine-4-carboxylateAzetidine ring, methoxy groupPosition of functional groups influences pharmacodynamics

This table highlights how variations in the structure can influence both reactivity and biological activity, emphasizing the importance of MMAC's specific arrangement of functional groups.

Applications in Research

MMAC serves multiple roles in scientific research:

  • Medicinal Chemistry : As a lead compound for synthesizing novel drugs targeting specific biological pathways.
  • Biochemical Studies : Utilized in studies examining enzyme mechanisms and protein-ligand interactions.
  • Industrial Applications : Its unique properties make it suitable for producing specialty chemicals.

Properties

IUPAC Name

methyl 3-methoxyazetidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-9-5(8)6(10-2)3-7-4-6/h7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGSLEWMUIEZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CNC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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